N-(1,3-benzodioxol-5-yl)-2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide
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Overview
Description
N-(2H-1,3-BENZODIOXOL-5-YL)-2-{2-[(DIAMINOMETHYLIDENE)AMINO]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YL}ACETAMIDE is a complex organic compound featuring a benzodioxole ring and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{2-[(DIAMINOMETHYLIDENE)AMINO]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YL}ACETAMIDE typically involves multi-step organic reactions. The starting materials often include benzodioxole derivatives and thiazole precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-BENZODIOXOL-5-YL)-2-{2-[(DIAMINOMETHYLIDENE)AMINO]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary based on the desired outcome and the specific reagents used .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
N-(2H-1,3-BENZODIOXOL-5-YL)-2-{2-[(DIAMINOMETHYLIDENE)AMINO]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{2-[(DIAMINOMETHYLIDENE)AMINO]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2-methylpropanamido)benzamide
- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
- 1,3-Benzodioxol-5-Ylmethylamine
Uniqueness
N-(2H-1,3-BENZODIOXOL-5-YL)-2-{2-[(DIAMINOMETHYLIDENE)AMINO]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YL}ACETAMIDE is unique due to its specific combination of benzodioxole and thiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H13N5O4S |
---|---|
Molecular Weight |
335.34 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[2-(diaminomethylideneamino)-4-oxo-1,3-thiazol-5-yl]acetamide |
InChI |
InChI=1S/C13H13N5O4S/c14-12(15)18-13-17-11(20)9(23-13)4-10(19)16-6-1-2-7-8(3-6)22-5-21-7/h1-3,9H,4-5H2,(H,16,19)(H4,14,15,17,18,20) |
InChI Key |
XYIMKWYGLKLQOD-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CC3C(=O)N=C(S3)N=C(N)N |
Origin of Product |
United States |
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